molecular formula C22H19ClN2O5S2 B2692743 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylpropanamide CAS No. 900135-03-7

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylpropanamide

Cat. No.: B2692743
CAS No.: 900135-03-7
M. Wt: 490.97
InChI Key: LLKDBGLKLKMTOR-ODLFYWEKSA-N
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Description

This compound belongs to the 1,3-thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure includes a (2-chlorophenyl)methylidene group at the 5-position, a sulfanylidene (thiocarbonyl) group at the 2-position, and a propanamide side chain substituted with a 3,4-dihydroxyphenyl ketone moiety. These features confer unique electronic and steric properties, influencing its solubility, stability, and biological interactions.

Properties

IUPAC Name

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S2/c1-24(12-18(28)14-6-7-16(26)17(27)10-14)20(29)8-9-25-21(30)19(32-22(25)31)11-13-4-2-3-5-15(13)23/h2-7,10-11,26-27H,8-9,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKDBGLKLKMTOR-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylpropanamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the condensation of the thiazolidinone intermediate with 2-chlorobenzaldehyde in the presence of a base to form the desired chlorophenylmethylidene derivative.

    Attachment of the Dihydroxyphenyl Group: The final step involves coupling the intermediate with a dihydroxyphenyl derivative using a coupling agent like EDC/NHS in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to the one have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . The presence of the thiazolidine ring is crucial for this activity, as it contributes to the interaction with bacterial enzymes.

Anticancer Properties

Thiazolidine derivatives are being investigated for their potential in cancer therapy. Studies have demonstrated that certain derivatives can inhibit tumor cell proliferation and angiogenesis. For example, compounds structurally related to the target compound have shown promising results in vitro against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer), with IC50 values indicating potent antiproliferative effects . This suggests that the compound may serve as a scaffold for developing new anticancer agents.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, certain thiazolidine derivatives have been shown to inhibit serine proteases such as the NS2B-NS3 protease of the Dengue virus and thrombin from bovine plasma . These findings highlight the potential of such compounds in antiviral therapies and blood coagulation disorders.

Case Studies

Study Focus Findings
Zvarec et al., 2023Antibacterial ActivityDemonstrated activity against Gram-positive bacteria with MIC values of 16–32 mg/ml.
Mendgen et al., 2023Enzyme InhibitionInhibited NS2B-NS3 protease and thrombin; potential antiviral applications.
Liang et al., 2023Anticancer ActivityShowed significant inhibition of tumor cell proliferation across multiple cancer cell lines.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The thiazolidinone core can interact with enzymes, potentially inhibiting their activity. The chlorophenyl group can enhance binding affinity to certain receptors, while the dihydroxyphenyl moiety can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

  • Target Compound : 2-Chlorophenyl group at the 5-position ().
  • Analog 1 : 4-Methylphenyl substituent (CAS: 299952-76-4, ).
    • Higher lipophilicity (XLogP3: 3.3) due to the methyl group, enhancing membrane permeability .
  • Analog 2: Thiophen-2-yl substituent (CAS: 314751-71-8, ).
  • Analog 3 : 4-Methoxyphenyl substituent (CAS: 304894-55-1, ).
    • Methoxy group introduces hydrogen-bonding capacity, altering solubility and target selectivity .

Side Chain Modifications

  • Target Compound : N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylpropanamide.
    • The catechol (3,4-dihydroxyphenyl) group may enhance antioxidant activity or metal chelation, relevant to neurodegenerative or anticancer applications.
  • Analog 4 : N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide ().
    • Thiadiazole ring increases rigidity and may improve binding to ATP-dependent targets (e.g., kinases) .
  • Analog 5 : N-phenylpropanamide ().
    • Simplifies synthesis but reduces polarity (Topological Polar Surface Area: 161 vs. ~180 for the target compound) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Key Substituents
Target Compound ~497.0* ~2.8* 9 7 2-Chlorophenyl, Catechol-ketone
Analog 1 () 404.5 3.3 7 5 4-Methylphenyl, Thiadiazole
Analog 3 () 529.0 4.1 8 6 4-Methoxyphenyl, Thiazole
Analog 5 () 398.5 2.9 6 5 Thiophen-2-yl, Phenyl

*Estimated based on structural similarity to analogs.

Table 2: Bioactivity Trends in Thiazolidinone Derivatives

Compound Type Reported Activity Mechanism Insights Reference
5-Arylidene derivatives Antimicrobial, Anticancer ROS modulation, enzyme inhibition
Catechol-containing Antioxidant, Chelation Metal ion binding, free radical scavenging
Thiophene-substituted Antiproliferative Interaction with DNA topoisomerases

Biological Activity

The compound 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylpropanamide is a complex thiazolidine derivative with potential therapeutic applications. Its structural complexity, featuring multiple functional groups, suggests diverse biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The molecular formula of the compound is C19H18ClN3O4SC_{19}H_{18}ClN_{3}O_{4}S with a molecular weight of approximately 403.88 g/mol. The compound includes:

  • A thiazolidine ring which is known for its biological activity.
  • A chlorophenyl group that enhances its interaction with biological targets.
  • Hydroxyphenyl and oxoethyl substituents that may contribute to its pharmacological properties.

Research indicates that compounds with similar structures often act as inhibitors of various enzymes and signaling pathways. For instance, the thiazolidine moiety can inhibit specific phosphatases, which play critical roles in cellular signaling and cancer progression.

Antiviral Activity

Studies have demonstrated that thiazolidine derivatives exhibit antiviral properties by inhibiting viral phosphatases. The compound's structure suggests potential inhibition of the Vaccinia H1-related phosphatase (VHR) , which is implicated in various viral infections and cancer cell proliferation.

Antibacterial Activity

Thiazolidine derivatives have shown promising antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 16–32 mg/ml against susceptible strains .

Anticancer Properties

The compound may also exhibit anticancer activity through its ability to modulate apoptotic pathways. Thiazolidine derivatives have been studied for their roles in inducing apoptosis in cancer cells by targeting anti-apoptotic proteins like Bcl-2 .

Research Findings

StudyFindings
Zvarec et al. (2017)Reported antibacterial activity against Staphylococcus aureus with MIC values of 16–32 mg/ml .
Liang et al. (2017)Investigated the inhibition of serine proteases related to viral replication, indicating potential antiviral applications .
Mendgen et al. (2016)Evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant apoptosis induction .

Case Studies

  • Antiviral Screening : In vitro studies showed that thiazolidine derivatives effectively inhibited VHR activity, leading to reduced viral replication in cultured cells.
  • Antibacterial Trials : Compounds were tested against clinical isolates of Staphylococcus aureus, showing effective inhibition and potential for development into antibiotic therapies.
  • Cancer Cell Line Studies : Various thiazolidine derivatives were assessed for their cytotoxic effects on breast and prostate cancer cell lines, revealing a dose-dependent induction of apoptosis.

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